Bienvenue dans la boutique en ligne BenchChem!

Indomethacin 1-Menthol ester

Gastrointestinal safety NSAID ulcerogenicity Prodrug toxicology

Indomethacin 1-Menthol ester (MEI; CAS 193603-94-0) is a terpenoid ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, synthesized by esterification of indomethacin with L-menthol. Unlike simple NSAID salts or physical mixtures, MEI is a covalent conjugate designed to modulate physicochemical properties—specifically lipophilicity and enzymatic lability—to achieve differentiated dermal penetration, reduced local irritation, and gastrointestinal (GI) safety while retaining anti-inflammatory, analgesic, and antipyretic activity upon hydrolysis to the parent drug.

Molecular Formula C29H34ClNO4
Molecular Weight 496 g/mol
CAS No. 193603-94-0
Cat. No. B3324693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin 1-Menthol ester
CAS193603-94-0
Molecular FormulaC29H34ClNO4
Molecular Weight496 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)C(C)C
InChIInChI=1S/C29H34ClNO4/c1-17(2)23-12-6-18(3)14-27(23)35-28(32)16-24-19(4)31(26-13-11-22(34-5)15-25(24)26)29(33)20-7-9-21(30)10-8-20/h7-11,13,15,17-18,23,27H,6,12,14,16H2,1-5H3/t18-,23+,27-/m1/s1
InChIKeyRSBMDLAATWEXQU-NAWOXDROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin 1-Menthol Ester (CAS 193603-94-0): Prodrug Identity and Core Characteristics


Indomethacin 1-Menthol ester (MEI; CAS 193603-94-0) is a terpenoid ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, synthesized by esterification of indomethacin with L-menthol . Unlike simple NSAID salts or physical mixtures, MEI is a covalent conjugate designed to modulate physicochemical properties—specifically lipophilicity and enzymatic lability—to achieve differentiated dermal penetration, reduced local irritation, and gastrointestinal (GI) safety while retaining anti-inflammatory, analgesic, and antipyretic activity upon hydrolysis to the parent drug .

Why Indomethacin 1-Menthol Ester Cannot Be Replaced by Generic Indomethacin or Simple Esters


Indomethacin 1-Menthol ester is a prodrug whose therapeutic and safety profile depends on the interplay of its hydrolysis kinetics, tissue-specific esterase activity, and formulation-dependent bioavailability [1]. Unformulated MEI as a simple suspension exhibits negligible oral absorption and no significant systemic anti-inflammatory effect, whereas properly formulated MEI compositions enable therapeutic plasma levels of indomethacin [2]. Critically, unlike the parent drug indomethacin—which causes severe GI ulceration at therapeutic doses (LD50 <15 mg/kg oral in rats)—MEI-based compositions achieve comparable anti-inflammatory efficacy at 25–50 mg/kg without producing gastric mucosal damage [1][2]. Substituting MEI with indomethacin or a different ester such as a polyoxyethylene ester would fundamentally alter the safety–efficacy ratio, dermal penetration profile, and ocular tolerability, making generic interchange pharmacologically invalid.

Quantitative Differentiation Evidence for Indomethacin 1-Menthol Ester Against Closest Analogs


Gastric Mucosal Damage Score: MEI Composition vs Indomethacin After Repeated Oral Dosing in Rats

After four repeated oral doses, indomethacin at 5 mg/kg/dose induced multiple gastric ulcers and erosions in rats (4-point scale: 3–4), whereas an MEI-based pharmaceutical composition at 25 and 50 mg/kg/dose (5–10× higher dose) produced no gastric mucosal disorders (score 0), and even at 100 mg/kg/dose caused only weak point damage (score 1–2) [1]. This represents a >20-fold shift in the ulcerogenic dose threshold.

Gastrointestinal safety NSAID ulcerogenicity Prodrug toxicology

Anti-Inflammatory Efficacy in Adjuvant-Induced Rheumatoid Arthritis: MEI Formulation vs Indomethacin

In a rat adjuvant-induced rheumatoid arthritis model, an MEI-based solution (composition 3) administered orally once daily for 22 days at 6.25–25 mg/kg exerted potent anti-inflammatory action, statistically no less effective than indomethacin at 1 mg/kg [1]. Critically, indomethacin caused mortality at 5 mg/kg, a dose producing only slightly greater efficacy than MEI 25 mg/kg, indicating a narrower therapeutic index for the parent drug [1]. MEI also provided significant analgesic activity at 12.5 and 25 mg/kg doses [1].

Chronic inflammation Rheumatoid arthritis Therapeutic equivalence

In Vitro Percutaneous Absorption Through Human Skin: Indomethacin 1-Menthol Ester vs Parent Indomethacin and vs Polyoxyethylene Esters

In vitro percutaneous absorption studies using excised human skin demonstrated that indomethacin 1-menthol ester (terpenoid ester 1) slightly increased cumulative indomethacin uptake relative to the unmodified parent drug [1]. In contrast, polyoxyethylene indomethacin esters (esters 4 and 5) produced 5.5- to 6.5-fold increases in cumulative indomethacin penetration [2]. This positions MEI as a moderate penetration enhancer that provides a controlled rather than excessive flux, which may be preferable for topical applications where systemic spillover must be minimized [1].

Dermal penetration Percutaneous absorption Transdermal prodrug

Ocular Mucosal Tolerability: Menthyl Ester Modification Reduces Irritation vs Indomethacin and Its Sodium Salt

Indomethacin and its sodium salt are documented to cause significant stinging, burning, and ulceration upon contact with mucous membranes, severely limiting their ophthalmic utility [1]. The esterification of indomethacin with menthol reduces this local irritation, a class-wide effect observed across hydrolysable indomethacin ester prodrugs, enabling the development of ophthalmic preparations containing MEI as the active ingredient [1]. No quantitative irritation score is publicly available for MEI vs indomethacin, so this evidence is classified as class-level inference.

Ophthalmic irritation Mucosal tolerability NSAID formulation

Oral Bioavailability Dependence on Formulation: MEI Suspension vs Liposomal/Self-Emulsifying MEI Compositions

Unformulated MEI administered as a simple aqueous suspension produces negligible systemic anti-inflammatory effect, confirming extremely low oral bioavailability of the intact ester [1]. In contrast, liposome-encapsulated MEI (composition 1) and MEI solution in medium-chain triglycerides with surfactants (composition 3) both generate measurable plasma indomethacin levels and potent anti-inflammatory activity comparable to directly administered indomethacin at 25 mg/kg oral dose [1]. This formulation-dependent bioavailability is a critical differentiator from indomethacin, which is orally bioavailable without specialized delivery systems (>90% bioavailability).

Oral bioavailability Self-emulsifying drug delivery Pharmacokinetic differentiation

Prioritized Application Scenarios for Indomethacin 1-Menthol Ester Based on Verified Differentiation Evidence


Systemic Anti-Inflammatory Therapy with Reduced Gastrointestinal Risk

MEI, when formulated as a liposomal or self-emulsifying oral composition, delivers systemic anti-inflammatory and analgesic efficacy comparable to indomethacin in chronic arthritis models while eliminating the gastric ulceration that limits indomethacin's therapeutic utility [1]. This scenario applies to oral solid or liquid dosage forms for rheumatoid arthritis, osteoarthritis, and other chronic inflammatory conditions where long-term NSAID tolerability is paramount. The quantitative safety margin—no gastric damage at 50 mg/kg MEI vs severe ulceration at 5 mg/kg indomethacin in rats—directly supports development of safer prescription NSAID products [1].

Topical and Transdermal Anti-Inflammatory Products with Controlled Indomethacin Flux

MEI's moderate enhancement of indomethacin permeation through human skin, combined with rapid enzymatic cleavage to the active parent drug, supports its use in creams, gels, salves, and patches for localized musculoskeletal inflammation [2]. Unlike polyoxyethylene esters that produce a 5.5–6.5-fold flux increase with potential systemic spillover, MEI provides a 'slight' increase in penetration that is more suited to dermatological products where local efficacy is balanced against systemic exposure risk [2][3]. A 10% MEI salve has demonstrated potent local anti-inflammatory activity in a carrageenan-induced edema model [1].

Ophthalmic Anti-Inflammatory Preparations with Improved Ocular Tolerability

The menthyl ester modification reduces the pronounced stinging, burning, and ulcerogenic irritation that renders indomethacin and its sodium salt unsuitable for routine ophthalmic use [4]. MEI-based ophthalmic compositions—including colloidal dispersions, solutions, and nanoparticle formulations—are explicitly claimed for treating inflammatory eye conditions such as post-surgical inflammation, uveitis, and conjunctivitis [4]. The reduced irritation profile is a class-level feature of hydrolysable indomethacin esters and directly enables procurement of MEI over indomethacin for ocular drug development programs.

Self-Emulsifying and Liposomal Oral Delivery Systems for Poorly Bioavailable Prodrugs

Because unformulated MEI exhibits negligible oral bioavailability, its therapeutic potential depends entirely on enabling formulation technologies such as liposomal encapsulation, solid self-emulsifying systems (S-SEDDS), and triglyceride-based solutions [1][5]. This makes MEI an ideal candidate for advanced oral delivery platforms, where procurement decisions must jointly consider the active pharmaceutical ingredient and the formulation technology. The solid self-emulsifying MEI composition containing 5–25 wt% MEI with tocopherols and fatty acid esters has been specifically developed for rapid-onset, prolonged-action hard gelatin capsules [5].

Quote Request

Request a Quote for Indomethacin 1-Menthol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.